molecular formula C18H21N3O2S B4210262 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide

Cat. No.: B4210262
M. Wt: 343.4 g/mol
InChI Key: OXSZMEWGPASDJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo a variety of chemical reactions, including annulation reactions followed by desulfurization/intramolecular rearrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on the specific compound. For example, one study reported a yield of 92% and a melting point of 115–117 °C for a particular 1,3,4-oxadiazole derivative .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazoles can vary depending on the specific compound and its biological target. For example, some 1,3,4-oxadiazoles have been found to inhibit various enzymes that contribute to cancer cell proliferation .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazoles can also vary widely depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

1,3,4-Oxadiazoles have shown promise in a variety of applications, particularly in the field of medicinal chemistry. Future research will likely continue to explore the potential of these compounds in the development of new drugs .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-16(19-15-9-13-6-7-14(15)8-13)11-24-18-21-20-17(23-18)10-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZMEWGPASDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide
Reactant of Route 5
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide
Reactant of Route 6
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-bicyclo[2.2.1]hept-2-ylacetamide

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